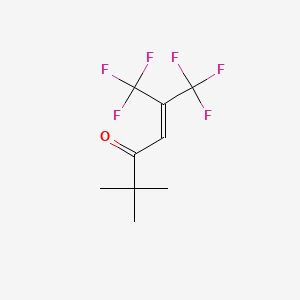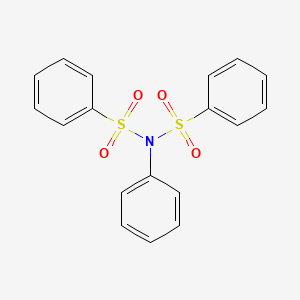![molecular formula C10H18O2 B14010584 3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene CAS No. 37406-14-7](/img/structure/B14010584.png)
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene typically involves multi-step organic reactions. One common method involves the reaction of 2-methyl-1-propanol with prop-2-en-1-ol in the presence of a strong acid catalyst to form the intermediate compound. This intermediate is then reacted with prop-2-en-1-ol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the allylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving allylic compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials.
Mecanismo De Acción
The mechanism by which 3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes that catalyze allylic reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Propyn-1-yloxy)-1-propene
- 2-Methyl-3-(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propanoic acid
- 3-(Allyloxy)-1-propyne
Uniqueness
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
37406-14-7 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-methyl-1,1-bis(prop-2-enoxy)propane |
InChI |
InChI=1S/C10H18O2/c1-5-7-11-10(9(3)4)12-8-6-2/h5-6,9-10H,1-2,7-8H2,3-4H3 |
Clave InChI |
WCBOAGVUCGYFKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(OCC=C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



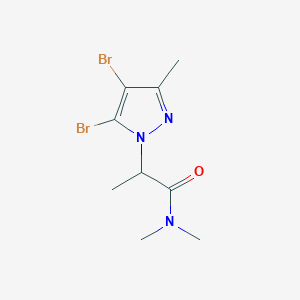
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)

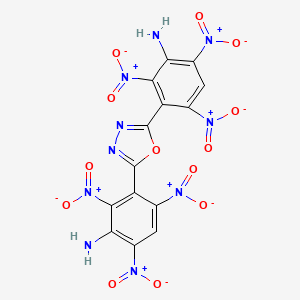
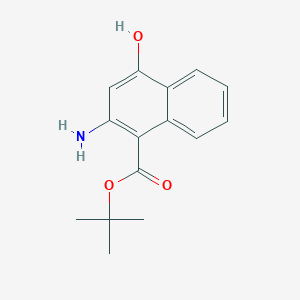
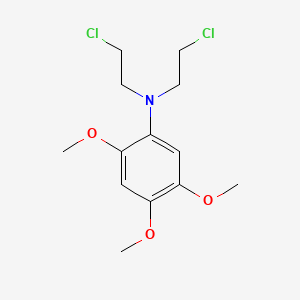

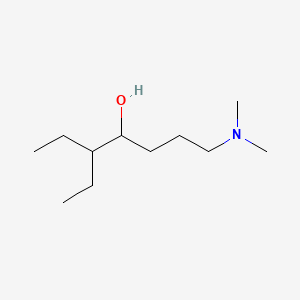
![5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14010523.png)
